![molecular formula C18H22N12O6 B14723868 8,8'-[Ethane-1,2-diylbis(nitrosoimino)]bis(1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione) CAS No. 6335-98-4](/img/structure/B14723868.png)
8,8'-[Ethane-1,2-diylbis(nitrosoimino)]bis(1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8’-[Ethane-1,2-diylbis(nitrosoimino)]bis(1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione) is a complex organic compound with the molecular formula C18H22N12O6 This compound is characterized by its unique structure, which includes two purine rings connected by an ethane-1,2-diylbis(nitrosoimino) bridge
Métodos De Preparación
The synthesis of 8,8’-[Ethane-1,2-diylbis(nitrosoimino)]bis(1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione) involves several steps. One common method includes the reaction of 1,3,7-trimethylxanthine with ethane-1,2-diylbis(nitrosoimino) under controlled conditions. The reaction typically requires a solvent such as methanol and is carried out at elevated temperatures to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
8,8’-[Ethane-1,2-diylbis(nitrosoimino)]bis(1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: It is used in the production of certain pharmaceuticals and as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 8,8’-[Ethane-1,2-diylbis(nitrosoimino)]bis(1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione) involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Compared to other similar compounds, 8,8’-[Ethane-1,2-diylbis(nitrosoimino)]bis(1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione) is unique due to its specific structure and the presence of the ethane-1,2-diylbis(nitrosoimino) bridge. Similar compounds include:
8,8’-[Ethane-1,2-diylbis(oxy)]bis(1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione): This compound has an ethane-1,2-diylbis(oxy) bridge instead of the nitrosoimino bridge.
8,8’-[Ethane-1,2-diylbis(aminomethyl)]bis(1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione): This compound features an ethane-1,2-diylbis(aminomethyl) bridge.
These similar compounds share some chemical properties but differ in their specific reactivity and applications due to the variations in their bridging groups.
Propiedades
Número CAS |
6335-98-4 |
|---|---|
Fórmula molecular |
C18H22N12O6 |
Peso molecular |
502.4 g/mol |
Nombre IUPAC |
N-[2-[nitroso-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)amino]ethyl]-N-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)nitrous amide |
InChI |
InChI=1S/C18H22N12O6/c1-23-9-11(25(3)17(33)27(5)13(9)31)19-15(23)29(21-35)7-8-30(22-36)16-20-12-10(24(16)2)14(32)28(6)18(34)26(12)4/h7-8H2,1-6H3 |
Clave InChI |
NRJORFWPGOBMIG-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(N=C1N(CCN(C3=NC4=C(N3C)C(=O)N(C(=O)N4C)C)N=O)N=O)N(C(=O)N(C2=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


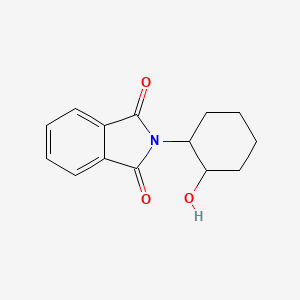
![[2-cyano-2-(2-hydroxyethoxy)ethyl] N-(3-chlorophenyl)carbamate](/img/structure/B14723798.png)

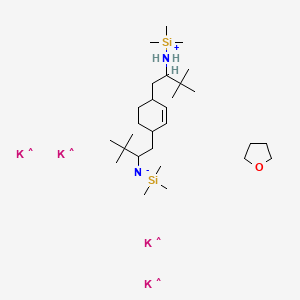
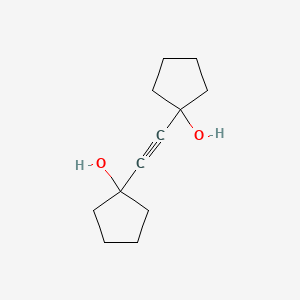
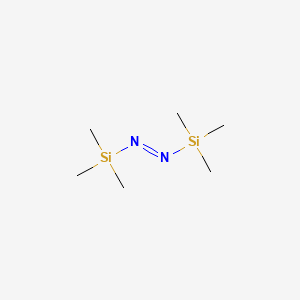

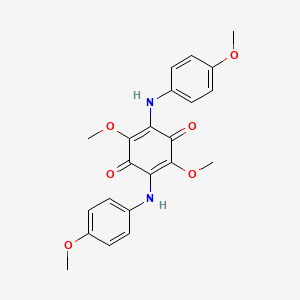
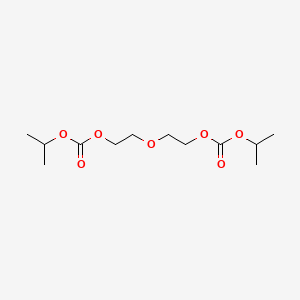
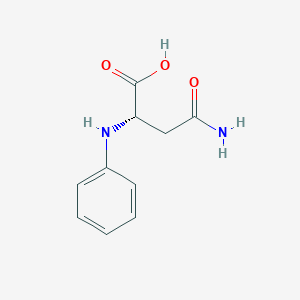
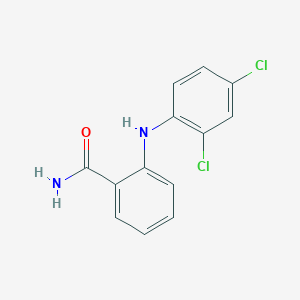
![[3-(Diacetyloxymethyl)phenyl] acetate](/img/structure/B14723862.png)
![2-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)propane](/img/structure/B14723864.png)

